molecular formula C12H14O4 B2771174 3-(Cyclopropylmethoxy)-4-methoxybenzoic acid CAS No. 159783-28-5

3-(Cyclopropylmethoxy)-4-methoxybenzoic acid

Cat. No.: B2771174
CAS No.: 159783-28-5
M. Wt: 222.24
InChI Key: BRBRVEQKAPLESP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cyclopropylmethoxy)-4-methoxybenzoic acid is an organic compound with a molecular formula of C11H12O4 It is a derivative of benzoic acid, characterized by the presence of a cyclopropylmethoxy group and a methoxy group attached to the benzene ring

Scientific Research Applications

3-(Cyclopropylmethoxy)-4-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 3-(Cyclopropylmethoxy)-4-methoxybenzoic acid, also known as DGM, is the Transforming Growth Factor-β1 (TGF-β1) induced epithelial–mesenchymal transformation (EMT) of type 2 lung epithelial cells . TGF-β1 plays a crucial role in fibrosis, a process characterized by excessive deposition of extracellular matrix components .

Mode of Action

DGM interacts with its target by inhibiting the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, which are involved in the EMT process . It also increases the expression of E-cadherin, a protein that helps cells stick together, maintaining the structure and integrity of tissues . Furthermore, DGM significantly reduces the phosphorylation levels of Smad2/3, proteins that are key mediators of the TGF-β1 signaling pathway .

Biochemical Pathways

The affected pathway is the TGF-β1/Smad signaling pathway. TGF-β1 induces the phosphorylation of Smad2/3 proteins, which then form a complex with Smad4. This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells . DGM’s action on this pathway results in the inhibition of EMT, thereby reducing the excessive deposition of extracellular matrix components .

Result of Action

The molecular effect of DGM’s action is the inhibition of EMT, as evidenced by the reduced expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, and increased expression of E-cadherin . At the cellular level, DGM attenuates TGF-β1-induced EMT in A549 cells, a type of lung epithelial cell . In animal models, DGM treatment resulted in improved lung function, reduced lung inflammation and fibrosis, reduced collagen deposition, and reduced expression of E-cadherin .

Action Environment

Safety and Hazards

The safety data sheet for “3-(Cyclopropylmethoxy)-4-methoxybenzoic acid” indicates that it may form combustible dust concentrations in air and is harmful if swallowed. It causes skin irritation and serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-4-methoxybenzoic acid typically involves multiple steps. One common method starts with 3-hydroxy-4-methoxybenzaldehyde, which undergoes alkylation with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate to yield the desired product .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-4-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclopropylmethoxy)-4-methoxybenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both cyclopropylmethoxy and methoxy groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(cyclopropylmethoxy)-4-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-15-10-5-4-9(12(13)14)6-11(10)16-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBRVEQKAPLESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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